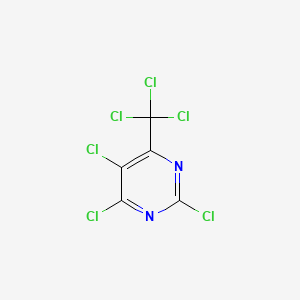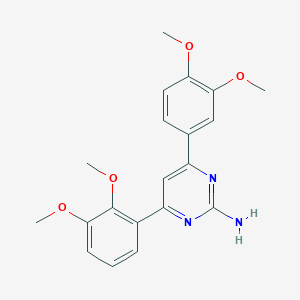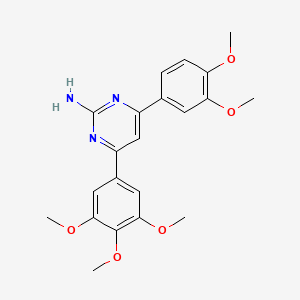
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98%
Vue d'ensemble
Description
2,4,5-trichloro-6-(trichloromethyl)pyrimidine (TCTP) is an organochlorine compound and an analog of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). TCTP has been extensively studied in the past few decades, primarily due to its potential applications in the agricultural and pharmaceutical industries. In
Applications De Recherche Scientifique
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% has been used in a number of scientific research applications, including as a herbicide, insecticide, and fungicide. It has also been used in the development of new pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the synthesis of other organochlorine compounds.
Mécanisme D'action
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% acts as an inhibitor of photosynthesis, blocking the transfer of electrons from photosystem II to photosystem I. This inhibition results in a decrease in the rate of photosynthesis and the production of energy in the form of ATP.
Biochemical and Physiological Effects
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. 2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% has been shown to have an effect on the expression of a number of genes, including those involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to handle, and has a high purity. It is also relatively stable and has a low toxicity. However, it has a number of limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The future of 2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% is promising, as it has potential applications in a variety of fields. It has potential applications in agriculture, as a herbicide, insecticide, and fungicide. It also has potential applications in the pharmaceutical industry, as a reagent in organic synthesis, and as a catalyst in the synthesis of other organochlorine compounds. Additionally, it has potential applications in the development of new drugs, as well as in the development of new biotechnologies. Finally, it has potential applications in the development of new materials, such as biodegradable plastics and nanomaterials.
Méthodes De Synthèse
2,4,5-trichloro-6-(trichloromethyl)pyrimidine, 98% can be synthesized through a number of methods, including the reaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with trichloroacetic acid (TCA) in the presence of a base. The reaction is carried out in aqueous solution at elevated temperatures. This method yields a yield of approximately 98%.
Propriétés
IUPAC Name |
2,4,5-trichloro-6-(trichloromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl6N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFZEWOGGVWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224921 | |
| Record name | Pyrimidine, 2,4,5-trichloro-6-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-6-(trichloromethyl)pyrimidine | |
CAS RN |
74039-25-1 | |
| Record name | 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074039251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC222723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2,4,5-trichloro-6-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trichloro-6-(trichloromethyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX5FT49GK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)






